molecular formula C11H15N3O2S B7098565 N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide

N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide

Cat. No.: B7098565
M. Wt: 253.32 g/mol
InChI Key: PMMNACJOOKRWJE-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[420]octane-5-carboxamide is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7-8(6-16-13-7)12-11(15)14-4-5-17-10-3-2-9(10)14/h6,9-10H,2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNACJOOKRWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1NC(=O)N2CCSC3C2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core structure, followed by the introduction of the oxazole and thiazole rings. Reaction conditions may vary, but common methods include cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in various neurological functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-methyl-1,2-oxazol-4-yl)-2-thia-5-azabicyclo[4.2.0]octane-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other compounds.

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